

Application Notes and Protocols for PI3K-IN-27 in Cell Signaling Research

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Compound of Interest

Compound Name: PI3K-IN-27

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A Representative Study Using the PI3K α Inhibitor Alpelisib (BYL719)

Disclaimer: Publicly available information on the specific PI3K inhibitor, **PI3K-IN-27**, is limited. Therefore, these application notes and protocols utilize the well-characterized, potent, and selective PI3K α inhibitor, Alpelisib (BYL719), as a representative tool for studying the PI3K/Akt signaling pathway. The principles and methods described herein are broadly applicable to the characterization of other PI3K inhibitors.

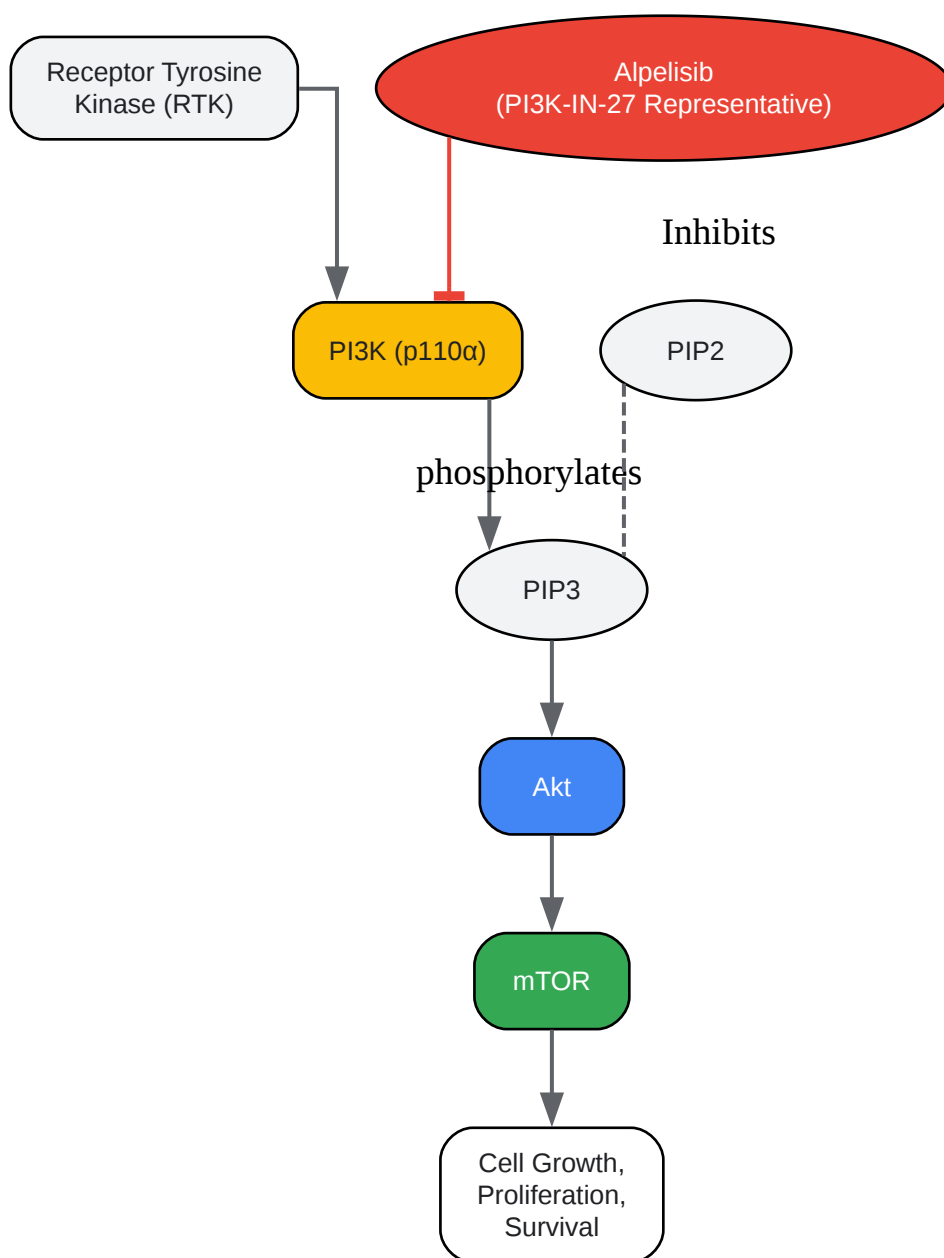
Introduction

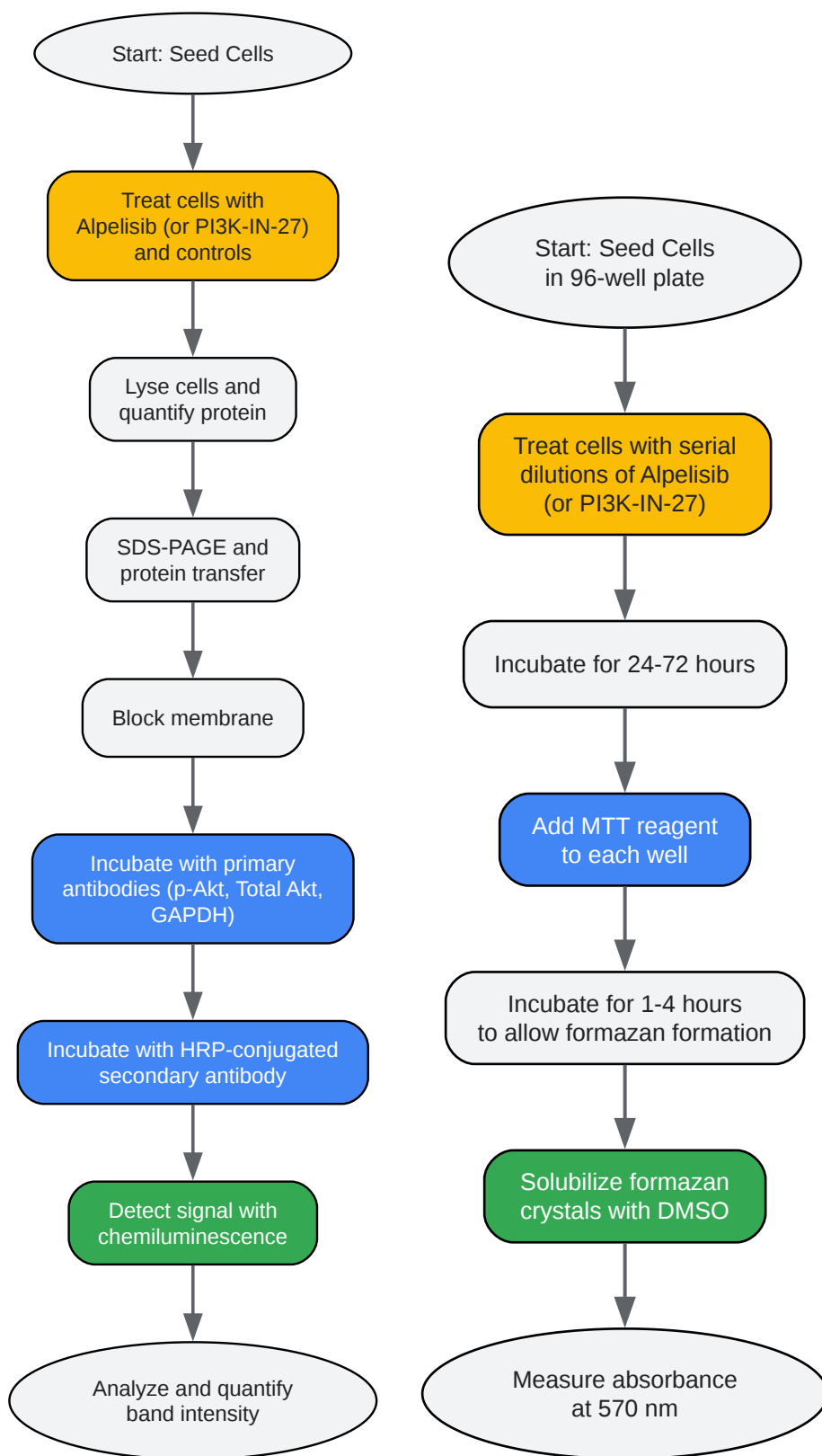
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K inhibitors are invaluable tools for dissecting the intricacies of this pathway in both basic research and drug development.

Alpelisib (also known as BYL719) is a potent and selective inhibitor of the p110 α isoform of PI3K (PI3K α). [5] The gene encoding p110 α , PIK3CA, is one of the most frequently mutated oncogenes in human cancers. Alpelisib has been approved for the treatment of certain types of breast cancer harboring PIK3CA mutations, highlighting the therapeutic potential of targeting this pathway. These application notes provide a framework for utilizing a PI3K α inhibitor, exemplified by Alpelisib, to investigate its effects on cell signaling and viability.

Mechanism of Action

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B), to the plasma membrane. At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, which collectively promote cell growth, proliferation, and survival while inhibiting apoptosis. Alpelisib selectively inhibits the catalytic activity of the p110 α subunit of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling events.





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